molecular formula C14H17N3OS B5786656 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide

Cat. No. B5786656
M. Wt: 275.37 g/mol
InChI Key: HHUZEOHYKCAAOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide often involves microwave-assisted facile synthesis methods, leveraging the thiadiazole scaffold's ability to couple with benzamide groups through appropriate pharmacophores. Such methods allow for a solvent-free synthesis, highlighting a green chemistry approach to producing these compounds. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been synthesized under microwave irradiation, demonstrating the efficiency and versatility of this approach in creating thiadiazole-containing compounds (Tiwari et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of thiadiazole compounds is crucial for understanding their interaction with biological targets. Crystallography and spectroscopic techniques such as IR, NMR, and mass spectrometry are commonly used to confirm the structures of synthesized compounds. For example, the crystal structure and spectral characteristics of thiadiazole derivatives have been thoroughly investigated to confirm their molecular frameworks and to understand their potential interactions with biological molecules (Al-Hourani et al., 2016).

properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-14(2,3)12(18)15-13-17-16-11(19-13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUZEOHYKCAAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Benzyl-[1,3,4]thiadiazol-2-yl)-2,2-dimethyl-propionamide

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